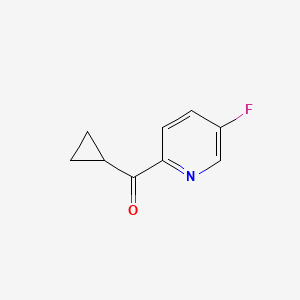

Cyclopropyl(5-fluoropyridin-2-yl)methanone

Description

BenchChem offers high-quality Cyclopropyl(5-fluoropyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(5-fluoropyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-(5-fluoropyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEBGPSAXUPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis Pathways of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Executive Summary

Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) is a highly versatile, fluorinated heteroaryl building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Nav1.8 voltage-gated sodium channel inhibitors, metalloenzyme inhibitors, and dual orexin receptor antagonists such as Lemborexant analogs[1]. This technical guide evaluates the two predominant synthetic pathways for this compound, providing mechanistic insights, self-validating experimental protocols, and comparative analytical data to guide process chemists in route selection.

Mechanistic Pathway Analysis

The synthesis of aryl cyclopropyl ketones typically relies on the nucleophilic addition of a cyclopropyl Grignard reagent to an electrophilic pyridine derivative. The choice of the electrophilic functional group dictates the reaction conditions, intermediate stability, and overall yield.

Route A: The Nitrile Addition Pathway

This route involves the direct nucleophilic addition of cyclopropylmagnesium bromide to 5-fluoro-2-cyanopyridine[2].

-

Causality of Design: The nitrile group is highly electrophilic, allowing for direct addition. However, the resulting magnesium imine intermediate can be unstable, and the highly electron-deficient nature of the 5-fluoropyridine ring makes it susceptible to unwanted nucleophilic aromatic substitution (SNAr) by the Grignard reagent. Therefore, stringent cryogenic control (-65 °C) is required to kinetically favor addition to the nitrile carbon over the ring carbons[2].

Route B: The Weinreb Amide Pathway

This two-step process begins with the coupling of 5-fluoropicolinic acid and N,O-dimethylhydroxylamine to form 5-fluoro-N-methoxy-N-methylpicolinamide[3], followed by Grignard addition[4][5].

-

Causality of Design: While this route adds a synthetic step, it is often preferred for scale-up. The addition of the Grignard reagent to the Weinreb amide forms a highly stable, five-membered cyclic magnesium chelate. This tetrahedral intermediate cannot collapse to form the ketone until the reaction is deliberately quenched with an aqueous acid. This mechanism completely eliminates the risk of over-addition (which would yield an unwanted tertiary alcohol) and allows the reaction to be run at a milder 0 °C[5].

Pathway Visualization

Synthesis pathways for Cyclopropyl(5-fluoropyridin-2-yl)methanone via Nitrile and Weinreb routes.

Quantitative Data & Optimization Metrics

The following table summarizes the operational metrics for both pathways, allowing researchers to select the optimal route based on available infrastructure and scale requirements.

| Optimization Metric | Route A (Nitrile Pathway) | Route B (Weinreb Amide Pathway) |

| Total Synthetic Steps | 1 | 2 |

| Typical Overall Yield | 55% – 70% | 75% – 85% |

| Temperature Requirement | Cryogenic (-65 °C) | Standard Chilling (0 °C to RT) |

| Risk of Over-addition | Moderate (Imine stability varies) | Very Low (Stable chelate intermediate) |

| Atom Economy | High | Moderate (Requires coupling reagents) |

| Process Scalability | Moderate (Exotherm control is critical) | High (Highly predictable kinetics) |

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is confirmed before proceeding to subsequent steps, preventing the downstream carryover of impurities.

Protocol A: Direct Nitrile Grignard Addition

Reference adaptation from metalloenzyme inhibitor synthesis[2].

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-fluoro-2-cyanopyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Causality: Anhydrous THF is mandatory as its oxygen atoms coordinate with and stabilize the Grignard reagent. Moisture will prematurely quench the reagent.

-

-

Cryogenic Cooling: Cool the reaction mixture to -65 °C using a dry ice/acetone bath.

-

Alkylation: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.3 equiv) dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes that could trigger SNAr degradation of the fluoropyridine ring.

-

-

Validation Checkpoint 1: Stir for 1.5 hours at -65 °C, then warm to room temperature (RT) for 3 hours. Quench a 50 µL aliquot in methanol and analyze via LC-MS. The starting material (m/z 123.1 [M+H]⁺) must be fully consumed, showing the imine/ketone mass.

-

Hydrolysis & Quench: Slowly add saturated aqueous NH₄Cl (or 2M HCl) to the mixture and stir for 12–14 hours at RT.

-

Causality: Extended stirring in mild acid is required to fully hydrolyze the stubborn magnesium imine salt into the target ketone.

-

-

Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Weinreb Amide Synthesis and Alkylation

Reference adaptation from Nav1.8 and Pyrazolopyridinone compound syntheses[4][5].

Step 1: Amide Coupling

-

Activation: Dissolve 5-fluoropicolinic acid (1.0 equiv) in anhydrous THF or Dichloromethane (DCM). Add HATU (1.2 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at RT for 5 hours.

-

Validation Checkpoint 2: Analyze via LC-MS. Confirm the formation of 5-fluoro-N-methoxy-N-methylpicolinamide (m/z 185.2 [M+H]⁺)[3].

-

Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Grignard Addition

-

Preparation: Dissolve the crude Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

-

Alkylation: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 equiv) dropwise.

-

Causality: The reaction forms a stable tetrahedral chelate, safely trapping the intermediate at 0 °C and preventing a second equivalent of Grignard from attacking[5].

-

-

Validation Checkpoint 3: Stir for 30 minutes at 0 °C, then warm to RT. An LC-MS aliquot quenched in aqueous acid should show complete conversion to the target ketone (m/z 180.2 [M+H]⁺).

-

Quench: Pour the mixture into ice-cold saturated aqueous NH₄Cl to break the chelate. Extract with EtOAc, dry, and concentrate to yield Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US10357493B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]

- 3. 1017598-58-1|5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide|BLD Pharm [bldpharm.com]

- 4. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]

- 5. US20240270751A1 - Pyrazolopyridinone Compounds - Google Patents [patents.google.com]

Physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Introduction: Strategic Importance in Medicinal Chemistry

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a heterocyclic ketone of significant interest to researchers in drug discovery and development. Its structure incorporates two key pharmacophores: a cyclopropyl ring and a 5-fluoropyridine moiety. The cyclopropyl group, a strained three-membered carbocycle, is a valuable tool in medicinal chemistry for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity.[1][2][3] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Concurrently, the 5-fluoropyridine ring serves as a bioisostere for various phenyl groups, offering altered electronic properties, improved pharmacokinetic profiles, and potential for novel molecular interactions.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective application. Properties such as solubility, melting point, and spectral characteristics directly influence formulation development, reaction monitoring, quality control, and ultimately, the bioavailability and efficacy of a potential therapeutic agent. This guide provides a detailed examination of these core properties, focusing on the experimental methodologies required for their accurate determination, thereby offering a practical framework for researchers.

Core Physicochemical Properties

The fundamental physicochemical data for Cyclopropyl(5-fluoropyridin-2-yl)methanone are summarized below. While some properties can be calculated, most require empirical determination to ensure accuracy for applications in a laboratory setting.

| Property | Data | Source |

| Molecular Formula | C₉H₈FNO | Calculated |

| Molecular Weight | 165.17 g/mol | Calculated |

| Physical Form | Expected to be a liquid or low-melting solid | Analogy[4][5] |

| Melting Point | See Experimental Protocol Below | N/A |

| Boiling Point | See Experimental Protocol Below | N/A |

| Aqueous Solubility | See Experimental Protocol Below | N/A |

Experimental Determination of Physicochemical Properties

The following sections detail robust, field-proven protocols for the empirical determination of the key physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6] The capillary method using a digital melting point apparatus is the standard for accurate determination.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the sample is granular, gently pulverize it with a spatula on a watch glass to ensure uniform heat transfer.[7]

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[6][7] The packed sample height should be 2-3 mm. An excessive sample amount can cause an artificially broad melting range.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7]

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate. This conserves time and prevents overshooting the melting point in the subsequent, more accurate measurement.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Begin heating again, but at a much slower rate—approximately 1-2°C per minute—once you are within this range.[6][7] A slow heating rate is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂.

-

-

Post-Analysis: Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube, as changes in crystal structure upon melting and resolidifying can alter the melting point.[7]

Aqueous Solubility Determination

Solubility is a determinative factor for a drug candidate's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8][9]

-

System Preparation: Add an excess amount of solid Cyclopropyl(5-fluoropyridin-2-yl)methanone to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of excess, undissolved solid at the end of the experiment is a necessary validation that a saturated solution was achieved.[8]

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator, typically set to 37 ± 1 °C for biopharmaceutical relevance.[10] Agitate the mixture for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.[10]

-

Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best accomplished by centrifuging the vial to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that will not absorb the analyte.[8]

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[8] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Caption: Workflow for the shake-flask method of solubility determination.

Spectral Analysis for Structural Verification

Spectral data are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Cyclopropyl(5-fluoropyridin-2-yl)methanone, both ¹H and ¹³C NMR are essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[12]

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[13]

-

Data Acquisition: Acquire the spectrum. A standard 1D proton experiment involves applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to yield the spectrum.[14]

-

Data Processing: Process the spectrum to include:

-

Chemical Shift Referencing: Calibrate the chemical shift (δ) scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify the precise chemical shift of each signal.

-

-

Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.8-1.5 ppm) corresponding to the non-equivalent CH₂ groups of the cyclopropyl ring.

-

Pyridyl Protons: Signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic splitting patterns (e.g., doublet of doublets, triplet) due to coupling with adjacent protons and the fluorine atom.

-

Methanone Linker Proton: A downfield multiplet for the single proton on the carbon adjacent to the carbonyl and the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. An accurate mass measurement (e.g., via HRMS-ESI) can unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Cyclopropyl(5-fluoropyridin-2-yl)methanone, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹. Other notable signals would include C-H stretches for the cyclopropyl and aromatic rings, and C-F and C-N stretches.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Cyclopropyl(5-fluoropyridin-2-yl)methanone is not widely available, related structures suggest that standard laboratory precautions should be strictly followed.[16][17][18]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][18]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[16]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for general guidance. Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Conclusion

The physicochemical properties of Cyclopropyl(5-fluoropyridin-2-yl)methanone are foundational to its application in scientific research, particularly within the domain of drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. A thorough and precise determination of melting point, solubility, and spectral characteristics ensures data integrity, facilitates reproducible results, and ultimately accelerates the journey from molecular design to innovative therapeutic solutions.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab.

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University.

- Experiment name / Determination of melting point Experimental Procedures. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.

- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.

- Basic NMR Concepts. (n.d.). Boston University.

- Protocols - NMR Facility. (n.d.). University of Missouri-St. Louis.

- Experiment 2 # Solubility. (n.d.). Bellevue College.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.

- Video: Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE.

- The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). BenchChem.

-

MSDS of 4-Cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-[8][19]dioxaborolan-2-yl)-phenyl]. (n.d.). Retrieved March 14, 2026, from

- SAFETY DATA SHEET. (2023, October 4). Fisher Scientific.

- Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. (n.d.). MilliporeSigma.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate.

- 5-cyclopropyl-2-fluoropyridine 1034467-80-5 wiki. (n.d.). Guidechem.

- (1-(5-Fluoropyridin-2-yl)cyclopropyl)methanamine. (n.d.). BLDpharm.

- Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.

- Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. (n.d.). Chemical Communications (RSC Publishing).

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine. (n.d.). Sapphire Bioscience.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.

- Product Focus - Cyclopropyl Derivatives. (n.d.). Apollo Scientific.

- (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. (n.d.). PubChem - NIH.

- Cyclopropyl(furan-2-yl)methanone | 857798-32-4. (n.d.). ChemScene.

- Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. (n.d.). Sigma-Aldrich.

- CYCLOPROPYL(THIOPHEN-2-YL)METHANONE | CAS 6193-47-1. (n.d.). Matrix Fine Chemicals.

- cyclopropyl(5-fluoro-2-methoxyphenyl)methanone CAS#: 1152818-53-5. (n.d.). ChemicalBook.

- Cyclopropyl-(5-methyloxolan-2-yl)methanone | C9H14O2 | CID 114977692. (n.d.). PubChem.

- Processes for the preparation of cyclopropyl-amide derivatives. (n.d.). Google Patents.

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI.

- Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. (n.d.). Benchchem.

- Cyclopropyl Methyl Ketone | 765-43-5. (n.d.). TCI AMERICA - Tokyo Chemical Industry.

- NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (n.d.). Organic Chemistry Data.

- (PDF) 19F NMR analyses of some cyclopropane derivatives. (n.d.). Academia.edu.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1 [sigmaaldrich.com]

- 5. Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1 [sigmaaldrich.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. How To [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.ch [fishersci.ch]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. westlab.com [westlab.com]

Cyclopropyl(5-fluoropyridin-2-yl)methanone CAS number and structure

Executive Summary

In the contemporary landscape of rational drug design, the precise modulation of a molecule's physicochemical and pharmacokinetic properties is paramount. Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS 1283718-60-4) has emerged as a highly versatile and strategic building block[1]. By combining the metabolic resilience of a fluorinated pyridine core with the unique steric and electronic properties of a cyclopropyl group, this ketone serves as an advanced intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic rationale in drug discovery, and field-proven synthetic workflows.

Molecular Architecture and Physicochemical Profiling

The structural topology of Cyclopropyl(5-fluoropyridin-2-yl)methanone is defined by three distinct functional domains: an electron-deficient 5-fluoropyridine ring, a rigid cyclopropyl moiety, and a reactive carbonyl linker[2].

Table 1: Quantitative Physicochemical and Structural Data

| Property | Value / Description |

| Chemical Name | Cyclopropyl(5-fluoropyridin-2-yl)methanone |

| CAS Registry Number | 1283718-60-4 |

| Molecular Formula | C9H8FNO |

| Molecular Weight | 165.16 g/mol |

| SMILES String | O=C(C1=NC=C(F)C=C1)C2CC2 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Pyridine Nitrogen) |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Mechanistic Rationale in Drug Design

The selection of Cyclopropyl(5-fluoropyridin-2-yl)methanone as a synthon is driven by specific structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) goals:

-

The 5-Fluoropyridine Core: The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring serves a dual purpose. First, its high electronegativity exerts an inductive electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen, thereby modulating the molecule's overall lipophilicity and membrane permeability[3][4]. Second, the strong C-F bond effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at that specific site, significantly extending the biological half-life of the resulting drug candidate[4].

-

The Cyclopropyl Moiety: Unlike linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring possesses high bond strain and significant s-orbital character (approaching sp2 hybridization). This unique geometry provides a rigid steric bulk that restricts the conformational entropy of the molecule, often leading to enhanced target binding affinity. Furthermore, cyclopropyl groups are highly resistant to metabolic degradation compared to their linear counterparts.

-

The Ketone Linker: The carbonyl group acts as the primary reactive hub, allowing for divergent downstream functionalization (e.g., reduction, reductive amination, or olefination) to construct chiral centers or extended heterocycles.

Synthetic Methodologies: The Weinreb Amide Approach

The direct addition of a Grignard reagent to an ester or acid chloride often results in over-addition, yielding a tertiary alcohol. To synthesize Cyclopropyl(5-fluoropyridin-2-yl)methanone with high chemoselectivity and yield, the Weinreb Amide methodology is the industry standard[5][6]. This approach relies on the formation of a stable, five-membered magnesium chelate intermediate that strictly prevents secondary nucleophilic attacks[7][8].

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of N-methoxy-N-methyl-5-fluoropicolinamide (Weinreb Amide)

-

Activation: Dissolve 5-fluoropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the reaction vessel to 0 °C.

-

Coupling: Add HATU (1.2 eq) portion-wise. Causality Note: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazolyl ester, facilitating the subsequent amidation even with sterically hindered substrates. Stir for 15 minutes.

-

Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Allow the solution to warm to room temperature and stir for 4–6 hours[5].

-

Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure Weinreb amide.

Phase 2: Grignard Addition

-

Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool strictly to 0 °C.

-

Nucleophilic Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq) over 30 minutes. Causality Note: Maintaining the temperature at 0 °C is critical; it ensures the kinetic stability of the tetrahedral magnesium chelate intermediate, preventing its premature collapse into a reactive ketone that would undergo over-addition[6][7].

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Quenching: Cool back to 0 °C and carefully quench with saturated aqueous NH4Cl. Causality Note: The mildly acidic aqueous quench protonates the intermediate and breaks the magnesium chelate, irreversibly releasing the desired ketone product[8].

-

Isolation: Extract with ethyl acetate (EtOAc), dry over MgSO4, concentrate, and purify via chromatography to yield Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Figure 1: Two-step synthesis of Cyclopropyl(5-fluoropyridin-2-yl)methanone via Weinreb amide.

Downstream Functionalization Workflows

Once synthesized, the ketone acts as a versatile scaffold. The electron-withdrawing nature of the 5-fluoropyridine ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Reduction to Secondary Alcohols: Treatment with Sodium Borohydride (NaBH4) in methanol rapidly yields the corresponding secondary alcohol, a common motif in kinase inhibitors.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium Cyanoborohydride (NaBH3CN) and a catalytic amount of acetic acid generates structurally diverse alkylamines.

-

Wittig Olefination: Reaction with phosphonium ylides yields functionalized alkenes, which can be further modified via epoxidation or dihydroxylation.

Figure 2: Key downstream synthetic transformations of the ketone moiety.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized Cyclopropyl(5-fluoropyridin-2-yl)methanone[2], rigorous analytical validation is required:

-

1H NMR (400 MHz, CDCl3): Key diagnostic signals include the highly deshielded pyridine protons (particularly the proton adjacent to the fluorine atom), a distinct multiplet for the cyclopropyl methine proton adjacent to the carbonyl (~2.5–3.0 ppm), and multiplet signals for the cyclopropyl methylene protons (~1.0–1.2 ppm).

-

19F NMR (376 MHz, CDCl3): A single distinct peak corresponding to the aromatic fluorine atom, typically appearing as a multiplet due to coupling with adjacent aromatic protons.

-

HPLC-MS: Used to confirm the mass (m/z [M+H]+ = 166.1) and ensure a chemical purity of >98% prior to downstream biological or synthetic applications.

Sources

- 1. 1283718-60-4_CAS号:1283718-60-4_Cyclopropyl(5-fluoropyridin-2-yl)methanone - 化源网 [chemsrc.com]

- 2. CAS:1283718-60-4Cyclopropyl(5-fluoropyridin-2-yl)methanone-毕得医药 [bidepharm.com]

- 3. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 4. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

In-Depth 1H and 13C NMR Spectral Analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Executive Summary

Cyclopropyl(5-fluoropyridin-2-yl)methanone (CAS: 1283718-60-4) is a highly versatile building block utilized in modern drug discovery. The molecule integrates two critical pharmacophoric elements: a fluorinated pyridine ring , which modulates basicity and lipophilicity while resisting oxidative metabolism[1], and a cyclopropyl ketone , which introduces conformational restriction and lowers the overall polar surface area.

For analytical chemists and structural biologists, confirming the integrity of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spin systems. The presence of the spin-½ 19 F nucleus introduces extensive heteronuclear scalar coupling ( JHF and JCF ) across the pyridine ring, while the highly strained cyclopropyl group exhibits unique magnetic anisotropy. This technical guide provides a comprehensive, causality-driven framework for acquiring, assigning, and validating the 1 H and 13 C NMR spectra of this compound.

Structural Architecture and Electronic Causality

To accurately predict and assign the NMR spectra, one must first deconstruct the electronic environment of the molecule:

-

The Inductive vs. Resonance Effects of Fluorine: The highly electronegative fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I), heavily deshielding the directly attached C-5 carbon. Conversely, fluorine's lone pairs participate in resonance donation (+R) back into the pyridine π -system, shielding the ortho (C-4, C-6) and para (C-2) positions[2].

-

Carbonyl Magnetic Anisotropy: The C=O double bond creates a strong deshielding cone that primarily affects the adjacent cyclopropyl methine proton and the ortho-pyridine proton (H-3), shifting them downfield[3].

-

Cyclopropyl Ring Strain: The internal bond angles of the cyclopropyl ring (~60°) force the C-C bonds to adopt high p-character ("bent bonds"), leaving the C-H bonds with unusually high s-character (~33%, akin to an sp 2 carbon). Despite this, the diamagnetic anisotropy of the ring's σ -bonds creates a shielding cone orthogonal to the ring plane, pushing the cyclopropyl protons significantly upfield into the 1.0–1.3 ppm range[3].

Self-Validating Experimental Protocol

To ensure absolute structural confidence, the NMR acquisition must be treated as a self-validating system where parameters are explicitly chosen to overcome the molecule's specific relaxation and coupling challenges.

Sample Preparation

-

Solvent: Chloroform-d (CDCl 3 ) at 298 K. CDCl 3 is selected because it lacks fluorine (preventing 19 F background interference) and provides a reliable internal standard ( δH 7.26 ppm, δC 77.16 ppm).

-

Concentration: 15–20 mg in 0.6 mL CDCl 3 to ensure a high signal-to-noise ratio (SNR) for quaternary carbons.

Acquisition Parameters & Causality

-

1 H NMR (400 MHz): 16 scans, 30° pulse angle, 1.0 s relaxation delay.

-

13 C{ 1 H} NMR (100 MHz): 1024 scans, 30° pulse angle. Critical Causality: The relaxation delay ( D1 ) must be extended to 2.5–3.0 seconds . Quaternary carbons (C-2, C-5, C=O) lack directly attached protons, meaning they do not benefit from efficient dipole-dipole longitudinal relaxation ( T1 ) or strong Nuclear Overhauser Effect (NOE) enhancement. A standard 1.0 s delay will result in these critical peaks disappearing into the baseline[3].

-

19 F NMR (376 MHz): 16 scans, wide sweep width (at least 200 ppm). Used as an orthogonal validation tool.

Internal Self-Validation Checkpoints

-

Mass Balance (Integration): The 1 H integrals must sum to exactly 8.00 ± 0.05 protons (3 aromatic, 5 aliphatic).

-

Coupling Symmetry: The JHF coupling constants extracted from the 1 H spectrum (e.g., H-4 and H-6) must perfectly match the JFH splittings observed in the standalone 19 F spectrum[1].

-

Carbon Count: The 13 C spectrum must exhibit exactly 9 distinct carbon environments. Due to 19 F coupling, the 5 pyridine carbons will appear as doublets, providing an immediate structural fingerprint.

1 H NMR Spectral Data & Mechanistic Assignments

The 1 H NMR spectrum is characterized by a distinct separation between the downfield heteroaromatic protons and the upfield strained aliphatic protons.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |

| H-6 (Pyridine) | 8.48 | d | 1H | 3JH6−F5 = 2.8 |

| H-3 (Pyridine) | 8.10 | dd | 1H | 3JH3−H4 = 8.6, 4JH3−F5 = 4.5 |

| H-4 (Pyridine) | 7.52 | ddd | 1H | 3JH4−H3 = 8.6, 3JH4−F5 = 8.0, 4JH4−H6 = 2.8 |

| CH (Cyclopropyl) | 3.25 | tt | 1H | 3JCH−CH2 = 7.8, 4.5 |

| CH 2 (Cyclopropyl) | 1.28 | m | 2H | Complex multiplet (syn to C=O) |

| CH 2 (Cyclopropyl) | 1.15 | m | 2H | Complex multiplet (anti to C=O) |

Causality of Assignments:

-

H-6: Appears furthest downfield due to the combined electron-withdrawing effects of the adjacent electronegative Nitrogen and Fluorine atoms. It appears as a simple doublet because the meta-coupling to H-4 is often very small, leaving the dominant 3JHF coupling (~2.8 Hz)[2].

-

H-4: Exhibits the most complex splitting (ddd) because it couples to H-3 (ortho, ~8.6 Hz), the F-5 atom (ortho, ~8.0 Hz), and H-6 (meta, ~2.8 Hz).

-

Cyclopropyl Protons: The methine CH is pulled downfield to 3.25 ppm by the adjacent carbonyl group. The four methylene protons are diastereotopic relative to the carbonyl plane, splitting into two distinct multiplets based on their syn or anti spatial relationship to the C=O oxygen.

13 C NMR Spectral Data & 19 F-Coupling Dynamics

The 13 C spectrum is the definitive proof of the fluorinated topology. The spin-½ 19 F nucleus couples with the 13 C nuclei through the σ -bond framework, with the coupling constant ( JCF ) decaying predictably as a function of distance.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Distance from Fluorine |

| C=O (Carbonyl) | 198.5 | s | - | 4 Bonds |

| C-5 (Pyridine) | 159.2 | d | 1JCF = 256.0 | 1 Bond (Direct) |

| C-2 (Pyridine) | 153.2 | d | 4JCF = 3.5 | 4 Bonds |

| C-6 (Pyridine) | 138.5 | d | 2JCF = 24.0 | 2 Bonds (Ortho) |

| C-3 (Pyridine) | 123.8 | d | 3JCF = 4.8 | 3 Bonds (Meta) |

| C-4 (Pyridine) | 122.5 | d | 2JCF = 18.5 | 2 Bonds (Ortho) |

| CH (Cyclopropyl) | 18.2 | s | - | Aliphatic |

| CH 2 (Cyclopropyl) | 12.4 | s (2C) | - | Aliphatic |

Causality of Assignments:

-

The 1JCF Anchor: C-5 is immediately identifiable by its massive 256 Hz splitting. This is due to the direct orbital overlap and high s-character of the C-F bond[1].

-

Ortho vs. Meta Coupling: C-4 and C-6 both exhibit 2-bond couplings ( 2JCF ~18–24 Hz). C-6 is further downfield (138.5 ppm) than C-4 (122.5 ppm) because C-6 is directly adjacent to the highly electronegative pyridine nitrogen[2]. C-3 exhibits a smaller 3-bond coupling ( 3JCF = 4.8 Hz), validating its meta position relative to the fluorine atom.

NMR Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of fluorinated N-heterocycles, ensuring that any spectral ambiguities are systematically resolved.

Figure 1: NMR validation workflow for fluorinated N-heterocycles.

References

-

Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., Liu, H. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews 2014, 114 (4), 2432–2506. Available at:[Link]

Sources

Mass spectrometry analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

An In-depth Technical Guide to the Mass Spectrometry Analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Foreword: A Scientist's Perspective on Molecular Interrogation

In the landscape of pharmaceutical development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. Cyclopropyl(5-fluoropyridin-2-yl)methanone, a compound featuring a strained cyclopropyl ring, an electron-rich fluoropyridine system, and a central ketone linker, presents a unique analytical challenge. Its structural elucidation is not merely an academic exercise but a critical step in ensuring purity, identifying metabolites, and understanding degradation pathways. This guide eschews a simple recitation of methods; instead, it offers a strategic blueprint for the mass spectrometric analysis of this molecule, grounded in first principles and field-proven methodologies. As senior application scientists, our goal is not just to acquire data, but to develop a self-validating analytical narrative that provides irrefutable evidence of molecular identity and behavior.

Foundational Strategy: Ionization and Mass Analysis

The structural features of Cyclopropyl(5-fluoropyridin-2-yl)methanone dictate the optimal approach for its analysis. The presence of a basic nitrogen atom within the pyridine ring makes the molecule an ideal candidate for soft ionization techniques that rely on acid-base chemistry.

The Choice of Ionization: Electrospray Ionization (ESI)

For a molecule of this polarity and functionality, Electrospray Ionization (ESI) is the preeminent choice, particularly when coupled with liquid chromatography (LC).[1][2] ESI is a gentle ionization technique that typically produces intact protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the crucial molecular weight information.[3][4] The basic pyridinic nitrogen readily accepts a proton from the acidic mobile phase (e.g., containing formic acid), leading to efficient ion formation and high sensitivity.[1] This approach is vastly superior to harsher methods like Electron Ionization (EI), which would cause extensive and complex fragmentation, potentially obscuring the molecular ion.

Selecting the Mass Analyzer: A Dual Approach

The choice of mass analyzer depends on the analytical goal.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap are indispensable for initial characterization.[5] By providing high-resolution accurate mass (HRAM) data, we can confidently determine the elemental composition of the parent ion and its fragments, a cornerstone of structural confirmation.

-

Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) instrument is the workhorse for quantitative analysis.[6] By using Selected Reaction Monitoring (SRM), we can achieve exceptional sensitivity and selectivity for quantifying the target analyte in complex matrices.

This guide will focus on a comprehensive characterization workflow using LC-HRMS/MS.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of logical, optimized steps. The following workflow is designed to be a self-validating system for the analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone.

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol provides a starting point for method development, which should be optimized for the specific instrumentation used.

1. Sample Preparation:

-

Prepare a stock solution of Cyclopropyl(5-fluoropyridin-2-yl)methanone at 1 mg/mL in methanol.[7]

-

Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial characterization).

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Ion Source Temperature: 120 °C.

-

Desolvation Gas (N2) Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Full Scan MS: m/z 50-400.

-

Product Ion Scan (MS/MS): Isolate the precursor ion ([M+H]+) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Decoding the Spectrum: Predicted Fragmentation

The true power of mass spectrometry lies in the structural information gleaned from fragmentation patterns. For Cyclopropyl(5-fluoropyridin-2-yl)methanone (Molecular Formula: C9H8FNO, Exact Mass: 177.0585), the protonated molecule ([C9H9FNO]+, Exact Mass: 178.0663) is expected to fragment along predictable pathways governed by the stability of the resulting ions.

The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[8][9][10]

Caption: Predicted major fragmentation pathway.

Key Fragmentation Pathways

-

α-Cleavage (Loss of Cyclopropyl Radical): The most probable fragmentation event is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. This is highly favored due to the formation of a resonance-stabilized 5-fluoropyridin-2-yl-acylium ion and the loss of a relatively stable cyclopropyl radical (•C3H5).[7][8]

-

Subsequent Loss of Carbon Monoxide (CO): Acylium ions are well-known to undergo a neutral loss of carbon monoxide (28 Da).[8][9] The ion at m/z 138.0244 is expected to lose CO to form the 5-fluoropyridin-2-yl cation at m/z 110.0295.

-

Alternative α-Cleavage (Loss of Fluoropyridinyl Radical): A less favored, but still possible, α-cleavage involves the loss of the 5-fluoropyridinyl radical to form the cyclopropylacylium ion.

-

Subsequent Loss of CO: This cyclopropylacylium ion can also lose CO to generate the cyclopropyl cation.

Summary of Predicted Ions

| m/z (Calculated) | Proposed Formula | Description | Neutral Loss |

| 178.0663 | [C9H9FNO]+ | Protonated Molecular Ion ([M+H]+) | - |

| 138.0244 | [C6H4FNO]+ | 5-Fluoropyridin-2-yl-acylium ion | •C3H5 |

| 110.0295 | [C5H4FN]+ | 5-Fluoropyridin-2-yl cation | •C3H5, CO |

| 69.0335 | [C4H5O]+ | Cyclopropylacylium ion | •C5H3FN |

| 41.0386 | [C3H5]+ | Cyclopropyl cation | •C5H3FN, CO |

Ensuring Trustworthiness: A Self-Validating System

The integrity of this analysis hinges on a system of internal checks and validations:

-

High Mass Accuracy: The first line of defense is confirming that the measured mass of the precursor ion at m/z 178.0663 is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. This provides strong evidence for the elemental formula C9H8FNO.

-

Logical Fragmentation: Each major fragment ion must also be confirmed by high mass accuracy. The observed neutral losses (e.g., the loss of 40.0419 Da corresponding to C3H5•, or 27.9949 Da for CO) must be chemically plausible and consistent with the proposed structure.

-

Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion and its fragments should match the theoretical distribution calculated from their elemental formulas. This is particularly useful for confirming the presence of elements with distinct isotopic signatures.

By adhering to this tripartite validation, the method moves beyond simple detection to become a robust tool for definitive structural confirmation.

Conclusion

The mass spectrometric analysis of Cyclopropyl(5-fluoropyridin-2-yl)methanone is a multi-faceted process that requires a strategic approach. By leveraging the inherent chemical properties of the molecule to select the optimal ionization method (ESI+) and employing a combination of high-resolution mass spectrometry for structural confirmation and tandem mass spectrometry for fragmentation analysis, a complete and unambiguous characterization can be achieved. The workflow and fragmentation pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring data of the highest scientific integrity for this important chemical entity.

References

- Benchchem. Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques.

-

Purcell, J. M., Juyal, P., Kim, D. G., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Energy & Fuels, 21(4), 2329-2334. Available from: [Link]

-

Purcell, J. M., Hendrickson, C. L., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed. Available from: [Link]

- Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

-

Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available from: [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives.

-

Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available from: [Link]

-

SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

-

Semantic Scholar. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Available from: [Link]

-

LCGC International. (2025). Updates in Small Molecule Pharmaceutical Development. Available from: [Link]

-

Grygorenko, O. O., Artamonov, O. S., Komendant, M. O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13583-13591. Available from: [Link]

-

Tokarski, D., Dufour, A., & Laprévôte, O. (2022). Speciation and Semiquantification of Nitrogen-Containing Species in Complex Mixtures: Application to Plastic Pyrolysis Oil. Analytical Chemistry, 94(24), 8567-8574. Available from: [Link]

-

NIST. 2-Fluoropyridine - NIST WebBook. Available from: [Link]

-

National Institutes of Health. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. Available from: [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

-

Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

-

National Institutes of Health. Cyclopropyl-(5-methyloxolan-2-yl)methanone | C9H14O2 | CID 114977692 - PubChem. Available from: [Link]

-

ChemSRC. Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1. Available from: [Link]

-

YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Available from: [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]

-

Cheméo. Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Available from: [Link]

-

Matrix Fine Chemicals. CYCLOPROPYL(THIOPHEN-2-YL)METHANONE | CAS 6193-47-1. Available from: [Link]

Sources

- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

Late-Stage Synthesis of Fluorinated Pyridine Derivatives: A Technical Guide to Regioselective C–H Functionalization

Executive Summary

The incorporation of fluorine into azaarenes is a highly privileged strategy in medicinal chemistry and agrochemical development. Fluorination modulates lipophilicity, enhances metabolic stability, and alters the pKa of adjacent basic amines. However, the inherent electron-deficient nature of the pyridine ring renders traditional electrophilic functionalization highly challenging. This whitepaper provides an in-depth, mechanistic guide to state-of-the-art methodologies for the late-stage synthesis of fluorinated pyridine derivatives, focusing on ortho-fluorination, meta-fluorination, and regioselective trifluoromethylation.

Ortho-C–H Fluorination via Silver(II) Fluoride (AgF₂)

Direct C–H fluorination of electron-deficient heterocycles requires overcoming significant activation barriers. The use of Silver(II) fluoride (AgF₂) represents a paradigm shift, enabling direct, site-selective fluorination at the position α to the nitrogen (C2 position) under mild conditions 1[1].

Mechanistic Causality

AgF₂ acts dually as a single-electron oxidant and the fluorine atom source. The reaction initiates via the coordination of the highly Lewis acidic Ag(II) to the basic pyridine nitrogen. This coordination lowers the oxidation potential of the ring, facilitating a single-electron transfer (SET) to generate a pyridine radical cation. Subsequent fluoride transfer occurs with high regioselectivity at the C2 position, driven by the proximity of the coordinated silver complex and the stabilization of the resulting intermediate 2[2].

Experimental Protocol: AgF₂-Mediated Ortho-Fluorination

This protocol is designed as a self-validating system to ensure reproducibility and safety.

-

Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a dry reaction vessel with the pyridine substrate (1.0 equiv) and anhydrous acetonitrile.

-

Reagent Addition: Slowly add AgF₂ (3.0 equiv) in three equal portions over 15 minutes.

-

Reaction & Self-Validation: Stir the heterogeneous black mixture at ambient temperature. Monitor the reaction via ¹⁹F NMR of crude aliquots. The appearance of a distinct signal around -60 to -70 ppm confirms C2-fluorination. Disappearance of the starting material by TLC (95:5 hexanes:ethyl acetate) dictates completion (typically 12 hours) 1[1].

-

Quench & Isolation: Filter the mixture through a pad of Celite, eluting with ethyl acetate to trap insoluble Ag(I) byproducts. Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Scope and Limitations of AgF₂-Mediated Ortho-Fluorination

| Substrate Type | Reaction Conditions | Yield / Selectivity | Key Mechanistic Observation |

| Boc-protected Betahistine | AgF₂ (3 equiv), MeCN, 25 °C | 98% Yield | Nearly quantitative conversion for late-stage functionalization of complex drugs [[3]](3]. |

| 3-Benzyloxy-pyridines | AgF₂ (3 equiv), MeCN, 25 °C | High Selectivity (4.2:1 to 20:1) | Fluorination occurs preferentially adjacent to the ether substituent due to electronic direction 2[2]. |

| Unsymmetric 3,5-disubstituted | AgF₂ (3 equiv), MeCN, 25 °C | Poor to Modest (1:1 to 6:1) | Lack of strong electronic differentiation leads to competitive C2/C6 fluorination [[2]](2]. |

| Multi-electron-withdrawing | AgF₂ (3 equiv), MeCN, 25 °C | Low Yield (0–30%) | Severe electron deficiency inhibits the initial single-electron transfer to Ag(II) [[2]](2]. |

Meta-C–H Fluorination via Temporary Dearomatization

The meta-position (C3) of pyridine is the most electron-deficient site, rendering it highly inert to standard electrophilic fluorination. To bypass this thermodynamic sink, a temporary dearomatization strategy is utilized to invert the electronic properties of the ring 4[4].

Mechanistic Causality

By reacting the pyridine core with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate, the aromatic system is broken to form an oxazinoazaarene intermediate. This intermediate behaves as an electron-rich enamine, dramatically increasing the nucleophilicity of the C3 carbon. This unlocks reactivity with commercial electrophilic fluorine sources like Selectfluor [[5]](5]. Following fluorination, base-mediated rearomatization restores the stable pyridine core.

Workflow of temporary dearomatization for meta-C–H fluorination of pyridines.

Experimental Protocol: Temporary Dearomatization to C3-Fluoropyridines

-

Dearomatization: Dissolve the pyridine derivative (1.0 equiv) in dichloromethane (DCM). Add DMAD (1.2 equiv) and methyl pyruvate (1.2 equiv). Stir at 25 °C until complete conversion.

-

Electrophilic Fluorination: Evaporate DCM and redissolve the intermediate in acetonitrile. Add Selectfluor (1.5 equiv), KF (2.0 equiv), and 18-crown-6 (0.2 equiv).

-

Rearomatization & Self-Validation: Introduce DBU (1.5 equiv) and heat to 60 °C. The rearomatization can be tracked via UV-Vis or TLC; the highly conjugated dearomatized intermediate will disappear, yielding the stable, UV-active aromatic fluoropyridine.

-

Isolation: Perform an aqueous workup and isolate the meta-fluorinated azaarene via column chromatography.

Regioselective C3-Trifluoromethylation via Nucleophilic Activation

Direct trifluoromethylation of pyridines frequently suffers from poor regioselectivity and low yields. A breakthrough approach utilizes nucleophilic activation via quaternary ammonium salts to achieve exclusive 3-position-selective C–H trifluoromethylation 6[6].

Mechanistic Causality

The pyridine is first converted to an N-methylpyridinium iodide salt. Quaternization of the nitrogen draws electron density away from the ring, drastically lowering the LUMO and activating the ring for nucleophilic attack. Treatment with trifluoroacetic acid (TFA) and silver carbonate (Ag₂CO₃) facilitates the generation of a reactive CF₃ species that selectively attacks the less sterically hindered C3 position 7[7].

Nucleophilic activation strategy for regioselective C3-trifluoromethylation.

Quantitative Data Summary

Table 2: Functional Group Tolerance in C3-Trifluoromethylation

| Substrate | Reagents | Yield | Mechanistic Insight |

| 3-Phenylpyridine | TFA, Ag₂CO₃, DMF | Moderate | Successful C3-CF₃ installation proceeds despite steric bulk from the phenyl group 6[6]. |

| Halogenated Pyridines | TFA, Ag₂CO₃, DMF | Good (e.g., 61%) | Carbon-halogen bonds are strictly tolerated; no competitive dehalogenation is observed [[6]](6]. |

| 4-Substituted Pyridines | TFA, Ag₂CO₃, DMF | Good | CF₃ addition is directed exclusively to the C3 position to minimize steric hindrance 6[6]. |

| 8-Methylquinoline | TFA, Ag₂CO₃, DMF | 0% (Failed) | Severe steric hindrance blocks the initial activation/hydrosilylation step entirely 6[6]. |

Downstream Applications: SNAr Diversification

The installation of a fluorine atom at the C2 position serves not only as a final structural motif but also as a highly versatile synthetic handle. Because fluorine is the most electronegative element, it strongly polarizes the C–F bond and stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr) 3[3].

This allows 2-fluoropyridines generated via the AgF₂ methodology to act as excellent electrophiles. They can be subjected to late-stage diversification with a wide array of oxygen, nitrogen, sulfur, and carbon nucleophiles under remarkably mild conditions, enabling the rapid generation of complex analog libraries for drug discovery 2[2].

Conclusion

The synthesis of fluorinated pyridine derivatives has evolved from relying on pre-functionalized building blocks to employing sophisticated late-stage C–H functionalization strategies. Whether utilizing AgF₂ for direct ortho-fluorination, temporary dearomatization for elusive meta-fluorination, or nucleophilic activation for regioselective trifluoromethylation, these methodologies provide robust, self-validating toolkits for modern chemical biology and drug development.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in decorating the meta-position of pyridines through a temporary dearomatization strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Decoding Rigidity: A Comprehensive Guide to the Structure Elucidation of Novel Cyclopropyl Methanone Compounds

Executive Summary

Cyclopropyl methanone derivatives represent a privileged and highly sought-after scaffold in modern medicinal chemistry. The incorporation of a cyclopropane ring introduces unique conformational rigidity, enhanced metabolic stability, and improved pharmacokinetic profiles. However, the high degree of ring strain and the presence of multiple contiguous stereocenters make the structural elucidation of these compounds a complex analytical challenge. This whitepaper provides an in-depth, self-validating technical workflow for drug development professionals and analytical chemists to definitively elucidate the structure of novel cyclopropyl methanones.

Introduction: The Cyclopropyl Methanone Scaffold

The cyclopropane ring is frequently employed in drug discovery to restrict the conformation of flexible alkyl chains and reduce off-target effects[1]. The unique orbital hybridization of the cyclopropane ring—where C–C bonds possess enhanced π -character and C–H bonds are shorter with increased s-character—directly impacts both its chemical reactivity and its spectroscopic signatures[1]. When conjugated with a methanone (carbonyl) group, the electronic landscape of the molecule shifts, creating distinct deshielding effects that must be carefully interpreted during analysis.

Strategic Analytical Workflow

Because cyclopropyl methanones often contain multiple stereocenters within a highly strained ring system, a single analytical technique is rarely sufficient. The elucidation strategy must integrate High-Resolution Mass Spectrometry (HRMS) for compositional analysis, Nuclear Magnetic Resonance (NMR) for connectivity and relative stereochemistry, and X-Ray Crystallography for absolute configuration.

Analytical workflow for the structure elucidation of cyclopropyl methanones.

Compositional Validation: High-Resolution Mass Spectrometry (HRMS)

Causality: Before assigning atomic connectivity, the exact molecular formula must be established. The exact mass provides the molecular formula, which calculates the Degrees of Unsaturation (DoU). The DoU acts as a self-validating checkpoint against the number of rings and double bonds subsequently identified in the NMR spectra. Furthermore, the methanone (carbonyl) group directs specific fragmentation pathways, such as α -cleavage, which are diagnostic for the cyclopropyl ring's substitution pattern.

Protocol: LC-HRMS/MS Workflow

-

Sample Preparation: Dissolve the cyclopropyl methanone compound in HPLC-grade acetonitrile/water (1:1) to a concentration of .

-

Chromatographic Separation: Inject onto a C18 UPLC column (e.g., ). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The carbonyl oxygen readily accepts a proton, forming the [M+H]+ pseudo-molecular ion.

-

Mass Analysis: Acquire full scan MS data ( m/z 100–1000) at a resolution of ≥60,000 (FWHM) to ensure mass accuracy within 2 ppm .

-

Tandem MS (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV. Monitor for the characteristic loss of the cyclopropyl radical or neutral ketene derivatives.

Core Connectivity and Stereochemistry: NMR Spectroscopy

NMR is the cornerstone of cyclopropane elucidation. The ring's strain and unique orbital hybridization result in distinct chemical shifts and coupling constants ( J -values) that deviate significantly from standard aliphatic chains[2].

1D NMR and the Karplus Relationship in Cyclopropanes

Causality: In standard alkanes, 3JH,H values average out due to free rotation. In the rigid cyclopropane ring, the dihedral angles are fixed. According to the Karplus relationship, protons with a cis relationship (dihedral angle ≈0∘ ) exhibit significantly larger coupling constants ( 3Jcis≈8−9 Hz ) than those with a trans relationship (dihedral angle ≈144∘ , 3Jtrans≈4−6 Hz )[2]. The geminal coupling ( 2Jgem ) is unusually small or even negative ( ≈−4 to −5 Hz ) due to the large H-C-H bond angle[3].

Protocol: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 5−10 mg of the compound in of deuterated chloroform ( CDCl3 ) or DMSO-d6 .

-

1 H NMR (600 MHz): Acquire with 16–64 scans, using a 90∘ pulse and a relaxation delay (D1) of 2−5 seconds . Carefully extract the multiplet J -values.

-

13 C NMR (150 MHz): Acquire with proton decoupling. Cyclopropyl carbons typically resonate highly upfield ( −5 to 25 ppm ) due to the diamagnetic anisotropy of the ring, while the methanone carbonyl appears near 200 ppm .

-

2D COSY & HSQC: Use COSY to trace the continuous spin system of the cyclopropyl ring. HSQC will differentiate the CH2 groups from the CH groups.

-

2D NOESY: Acquire with a mixing time of 300−500 ms .

Self-Validating System: The protocol relies on orthogonal validation. The dihedral angles predicted by the 3J coupling constants must align with the spatial proximities indicated by the NOESY cross-peaks. If a proton pair exhibits an 8.5 Hz coupling (suggesting cis) but lacks a strong NOE enhancement, the structural assignment is contradictory and must be re-evaluated.

Logical decision tree for determining relative stereochemistry via NMR.

Quantitative Data: Typical NMR Parameters

To facilitate rapid structural assignment, the following table summarizes the expected NMR parameters for a generic, highly substituted cyclopropyl methanone.

| Parameter | Nucleus/Interaction | Typical Value Range | Structural Implication |

| Chemical Shift ( δ ) | 1 H (Cyclopropyl CH2 ) | 0.5−1.5 ppm | Upfield shift due to strong ring anisotropy. |

| Chemical Shift ( δ ) | 1 H (Cyclopropyl CH -C=O) | 2.0−2.8 ppm | Deshielded by the adjacent methanone carbonyl. |

| Chemical Shift ( δ ) | 13 C (Cyclopropyl Carbons) | 5−25 ppm | Highly shielded sp 3 carbons. |

| Coupling Constant ( J ) | 3Jcis | 8.0−9.5 Hz | Protons are on the same face of the ring. |

| Coupling Constant ( J ) | 3Jtrans | 4.0−6.0 Hz | Protons are on opposite faces of the ring. |

| Coupling Constant ( J ) | 2Jgeminal | −4.0 to −5.5 Hz | Protons attached to the same cyclopropyl carbon. |

Absolute Configuration: X-Ray Crystallography

When relative stereochemistry is established via NMR, absolute configuration must be confirmed to ensure pharmacological fidelity.

Causality: Cyclopropyl methanones often exist as multiple enantiomers with vastly different biological activities. Single-crystal X-ray diffraction provides a definitive 3D spatial map of the electron density. By utilizing anomalous dispersion (quantified by the Flack parameter), the absolute configuration of the stereocenters can be unambiguously assigned, particularly if a heavier atom (e.g., Cl, Br, S) is present in the methanone derivative.

Protocol: Crystallization and Diffraction

-

Crystallization: Dissolve 10 mg of the highly purified compound in a minimum volume of dichloromethane. Slowly layer with hexane (anti-solvent) in a narrow, vibration-free vial. Allow the solvents to diffuse undisturbed at 4∘C for 3–7 days.

-

Mounting: Select a single crystal (approximately 0.1×0.1×0.2 mm ) showing uniform birefringence under polarized light. Mount the crystal on a cryoloop using paratone oil.

-

Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα source ( λ=1.5418A˚ ) cooled to 100 K under a nitrogen stream to minimize thermal motion and maximize high-angle diffraction intensity.

-

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL). Ensure the Flack parameter is near 0 with a low standard deviation to confidently assign the absolute stereocenters.

Conclusion

The structural elucidation of novel cyclopropyl methanones is a rigorous exercise in analytical chemistry. By leveraging the specific fragmentation patterns in HRMS, the rigid geometrical constraints dictated by the Karplus equation in NMR, and the definitive spatial mapping of X-ray crystallography, researchers can confidently assign both the connectivity and the 3D architecture of these critical pharmacophores. This multi-modal, self-validating approach ensures high scientific integrity, paving the way for successful downstream drug development.

References

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [1]

-

Title: PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: Canadian Science Publishing URL: [2]

-

Title: 5.3 Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL: [3]

Sources

Preliminary Toxicological Assessment of Fluoropyridine Compounds

An In-Depth Technical Guide:

Introduction: The Double-Edged Sword of Fluoropyrimidines

Fluoropyridine compounds represent a cornerstone in medicinal chemistry, most notably as antimetabolites in oncology. The canonical example, 5-fluorouracil (5-FU), and its oral prodrug capecitabine, function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[1][2] Their application is central to the treatment of numerous solid tumors, including colorectal, breast, and head and neck cancers.[2]

However, the efficacy of fluoropyrimidines is intrinsically linked to their toxicity. The therapeutic window is narrow, and severe, sometimes lethal, adverse events are a significant clinical challenge.[2] Much of this toxicity is rooted in the metabolic pathway of the drugs themselves. The enzyme Dihydropyrimidine Dehydrogenase (DPD), encoded by the DPYD gene, is responsible for catabolizing over 80% of administered 5-FU.[1][3] Genetic polymorphisms in DPYD can lead to DPD deficiency, impairing drug clearance and causing a buildup of toxic metabolites, resulting in severe hematological and gastrointestinal toxicity.[3][4] Furthermore, specific organ toxicities, such as cardiotoxicity manifesting as coronary vasospasm or myocardial infarction, are well-documented but mechanistically less understood.[1][5]

This guide, intended for researchers, scientists, and drug development professionals, outlines a logical, tiered strategy for the preliminary toxicological assessment of novel fluoropyridine compounds. The objective is not merely to identify hazard, but to build a comprehensive safety profile early in development. By progressing from high-throughput in vitro assays to targeted in vivo studies, this framework enables early, data-driven decisions, optimizing resource allocation and identifying viable candidates while minimizing late-stage failures. We will delve into the causality behind each experimental choice, providing validated, step-by-step protocols and frameworks for data interpretation.

Part 1: Foundational Assessment: In Vitro Cytotoxicity

The Rationale: Establishing a Toxicity Baseline

The initial step in any toxicological evaluation is to determine a compound's intrinsic ability to cause cell death. In vitro cytotoxicity assays are the workhorse for this purpose, offering a rapid, cost-effective, and ethically sound method to screen compounds and establish a baseline for their biological activity.[6][7][8] This initial screen is critical for two reasons:

-

Dose-Range Finding: It identifies the concentration range at which the compound exerts a biological effect, which is essential for designing subsequent, more complex assays like genotoxicity and in vivo studies.

-

Selective Toxicity: By testing against both cancerous and non-cancerous cell lines, we can derive a preliminary therapeutic index, a crucial parameter for any potential therapeutic agent.[6][7]

The MTT assay is a robust and widely adopted colorimetric method for this purpose.[7][9] It measures the metabolic activity of a cell population, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes reducing the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The intensity of the resulting color is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a generalized framework for assessing the cytotoxicity of a novel fluoropyridine compound.

1. Cell Line Selection and Culture:

- Select at least two cell lines: a relevant cancer cell line (e.g., HT-29 or HCT-116 for colorectal cancer) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[7][9]

- Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

- Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[10]

- Incubate the plate for 24 hours to allow for cell attachment and recovery.[10]

3. Compound Preparation and Treatment:

- Prepare a high-concentration stock solution of the test fluoropyridine compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical range to start with is 0.1 µM to 100 µM.[10]

- Include necessary controls:

- Vehicle Control: Cells treated with medium containing the highest concentration of the solvent used.

- Untreated Control: Cells in medium only.

- Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

- After the 24-hour attachment period, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

- Incubate for desired exposure times (e.g., 24, 48, and 72 hours).

4. MTT Assay and Measurement:

- Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution to each well.[10]